N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide
Description
N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide is a halogenated indole derivative featuring a trifluoroacetamide moiety at the 7-position of the indole ring, with bromo and fluoro substituents at the 4- and 5-positions, respectively. The trifluoroacetamide group contributes to metabolic stability and lipophilicity, while the halogen substituents influence electronic properties and molecular interactions.
Properties
Molecular Formula |
C10H5BrF4N2O |
|---|---|
Molecular Weight |
325.06 g/mol |
IUPAC Name |
N-(4-bromo-5-fluoro-1H-indol-7-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5BrF4N2O/c11-7-4-1-2-16-8(4)6(3-5(7)12)17-9(18)10(13,14)15/h1-3,16H,(H,17,18) |
InChI Key |
ZFGFUZIYWXKKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(C=C2NC(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Halogen Substituents
Several indole-based acetamides with halogen substitutions have been synthesized and characterized (Table 1). For example:
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) has a chloro-fluoro-phenyl side chain, resulting in a higher melting point (192–194°C) compared to derivatives with bulkier substituents like naphthyl (10k, 175–176°C) .
- N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide shares the bromo-fluoro motif but lacks the 4-chlorobenzoyl and methoxy groups present in 10j–10m.
Table 1: Physical Properties of Selected Indole Acetamides
Role of Trifluoroacetyl vs. Trichloroacetyl Groups
The trifluoroacetamide group in the target compound contrasts with trichloroacetyl derivatives (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide in ). Trichloroacetyl groups exhibit stronger electron-withdrawing effects, which may enhance crystallinity but reduce metabolic stability compared to trifluoroacetyl moieties . For instance, trichloro derivatives in form monoclinic or orthorhombic crystals with distinct lattice parameters, whereas trifluoro groups (as in and ) may favor different packing modes due to smaller van der Waals radii of fluorine.
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: Meta-substituted trichloroacetamides () adopt planar conformations with intermolecular hydrogen bonding, while trifluoro derivatives (e.g., ’s coumarin-based analogue) exhibit non-coplanar arrangements due to fluorine’s electronegativity .
- Spectroscopic Data : The target compound’s ¹H-NMR would likely show deshielded indole protons (δ 7.0–8.0 ppm) similar to 4f in , where fluorophenyl groups cause upfield shifts .
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